molecular formula C32H45NO9 B1140497 alpha-Lipomycin CAS No. 51053-40-8

alpha-Lipomycin

Cat. No.: B1140497
CAS No.: 51053-40-8
M. Wt: 587.7
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action:

Alpha-lipomycin (ALA) primarily targets oxidative processes within cells. Its pivotal action lies in its potent antioxidant activity. ALA scavenges and inactivates free radicals, protecting cells from oxidative damage. Additionally, it can chelate toxic metals, both directly and indirectly, by enhancing intracellular glutathione (GSH) levels. This interaction with GSH allows ALA to recycle endogenous GSH, further bolstering its antioxidant effects .

Biochemical Pathways:

ALA impacts various pathways related to oxidative stress, aging, and disease. Notably, it:

Action Environment:

Environmental factors, such as diet, lifestyle, and exposure to toxins, influence ALA’s efficacy and stability. Ensuring an optimal environment enhances its beneficial effects.

Biochemical Analysis

Biochemical Properties

Alpha-Lipomycin is produced by a series of enzyme complexes named type I polyketide synthases (PKSs) that are composed of multifunctional polypeptides containing discrete enzymatic domains organized into modules . The LipPks1 enzyme uses isobutyryl-CoA to catalyze the polyketide chain initiation reaction and methyl-malonyl-CoA for a single elongation reaction .

Cellular Effects

The cellular effects of this compound are primarily observed in Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules within the cell. It binds to specific enzymes and proteins, influencing their function and potentially altering gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings have been observed over time. Detailed information on its stability, degradation, and long-term effects on cellular function is currently limited .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with specific transporters or binding proteins, influencing its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound is not well characterized. It is possible that it is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Properties

IUPAC Name

3-[4-[13-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxy-10,12,14-trimethylpentadeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45NO9/c1-19(2)31(42-27-18-25(35)29(38)22(5)41-27)21(4)17-20(3)13-11-9-7-8-10-12-14-24(34)28-30(39)23(15-16-26(36)37)33(6)32(28)40/h7-14,17,19,21-23,25,27,29,31,34-35,38H,15-16,18H2,1-6H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPRNHPFSOESDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of the biosynthetic gene cluster discovery for α-lipomycin?

A1: The identification and characterization of the biosynthetic gene cluster for α-lipomycin, produced by Streptomyces aureofaciens Tü117, represents a significant step forward in understanding how this antibiotic is produced. The cluster contains 22 genes involved in various aspects of α-lipomycin biosynthesis, including a polyketide synthase system responsible for assembling its carbon backbone. [] This discovery paves the way for potential genetic manipulation of the pathway to produce novel derivatives or increase production yields.

Q2: How is the structure of α-lipomycin different from altamycin A, another polyene antibiotic?

A2: While both α-lipomycin and altamycin A belong to the polyene antibiotic family and contain a sugar moiety (D-digitoxose), their structures differ in a key aspect. [, ] Altamycin A possesses a tetraene system of conjugated double bonds, meaning it has four consecutive double bonds in its structure. In contrast, the exact structure of the conjugated system in α-lipomycin is not detailed in the provided abstracts. This difference in the polyene system could have implications for their respective biological activities and mechanisms of action.

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